Proven High-Yield Regioselective Amidoalkylation
The compound demonstrates high and consistent synthetic utility as demonstrated by its regioselective amidoalkylation. When 3-amino-1,2,4-triazole N-(1,2,2,2-tetrachloroethyl)carboxamides are reacted in the presence of triethylamine, the reaction occurs selectively at the N-1 endocyclic nitrogen atom of the triazole ring. This reaction yields the desired N-(1-(5-amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethyl)carboxamides in 79–85% isolated yield .
| Evidence Dimension | Synthetic Yield and Regioselectivity |
|---|---|
| Target Compound Data | 79–85% isolated yield for N-1 alkylated product |
| Comparator Or Baseline | Other 1,2,4-triazole isomers or unsubstituted triazole |
| Quantified Difference | Not applicable (Class-level inference). The specific substitution pattern directs selectivity to the N-1 position, which would be different or not occur with other isomers. |
| Conditions | Amidoalkylation of 3-amino-1,2,4-triazole N-(1,2,2,2-tetrachloroethyl)carboxamides with triethylamine. |
Why This Matters
This data validates the compound's predictable and efficient performance as a synthetic intermediate, ensuring high yields of a single, well-defined product in complex reaction sequences, which is critical for cost-effective scale-up and reproducibility.
